
Quinoline, 1,2-dihydro-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,2-dihydroquinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a methyl group attached to the second carbon and a hydrogenated nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1,2-dihydroquinoline can be synthesized through several methods. One common approach involves the cyclocondensation of aniline with acetophenone in the presence of a zeolite catalyst. This method is environmentally friendly and yields high conversion rates . Another method involves the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to convert aromatic amines into quinoline derivatives .
Industrial Production Methods: Industrial production of 2-methyl-1,2-dihydroquinoline typically employs large-scale cyclocondensation reactions using zeolite catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications.
化学反应分析
Types of Reactions: 2-Methyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
科学研究应用
2-Methyl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used as an additive in polymers and as a photosensitizer in solar cells.
作用机制
The mechanism of action of 2-methyl-1,2-dihydroquinoline involves its interaction with various molecular targets. It can act as a hydride donor or acceptor, participating in redox reactions. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing biological pathways .
相似化合物的比较
Quinoline: A parent compound with similar structural features but without the methyl group.
2-Hydroxyquinoline: A derivative with a hydroxyl group at the second position.
4-Hydroxyquinoline: Another derivative with a hydroxyl group at the fourth position.
Uniqueness: 2-Methyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1125-81-1 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC 名称 |
2-methyl-1,2-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-8,11H,1H3 |
InChI 键 |
MGJGQVQWKYBJPL-UHFFFAOYSA-N |
规范 SMILES |
CC1C=CC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


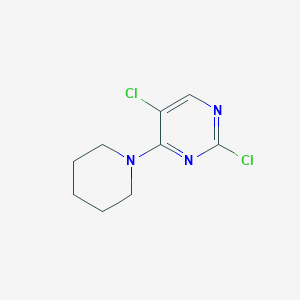
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)

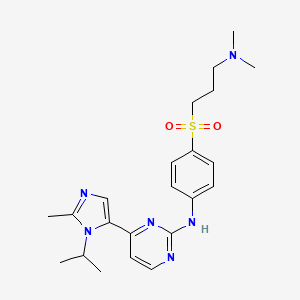
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
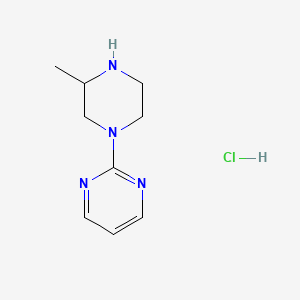

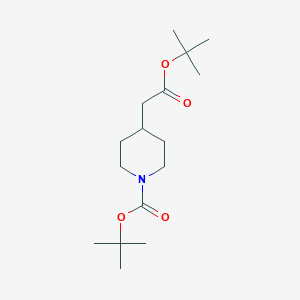
![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
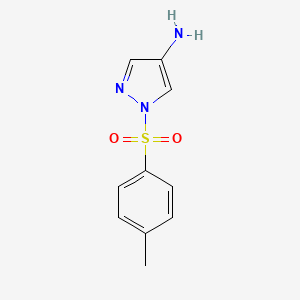


![4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B13981079.png)

